D-Glucose, 5-thio-

描述

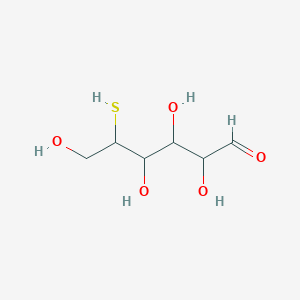

D-Glucose, 5-thio-: is a sulfur-containing analog of D-glucose, where the oxygen atom at the fifth position is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions:

Oxidation of Aldoses: One common method involves the selective oxidation of unprotected aldoses with bromine, leading to the formation of aldonolactones.

Transition Metal Catalysis: Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses using a transition metal complex in the presence of a hydrogen acceptor.

Lyophilization: For industrial production, 5-thio-D-glucose can be prepared by lyophilizing a solution containing the glucose derivative, tin chloride, and ascorbic acid.

化学反应分析

Glycosylation and Disaccharide Formation

5-Thio-D-glucose acts as an acceptor in glycosylation reactions:

-

With D-psicofuranosyl donors : Forms β-D-psicofuranosyl 5-thio-α-D-glucopyranoside, leading to (+)-5-thiosucrose after stereo-inversion at C-3 .

-

With D-fructofuranosyl donors : Produces α-D-fructofuranosyl 5-thio-α-D-glucopyranoside, yielding (+)-5-thioisosucrose .

The α-anomeric configuration is favored due to the thiane ring’s strong anomeric effect .

Acid-Catalyzed Reactions

Under acidic conditions, 5-thio-D-glucose derivatives undergo transannular sulfur participation:

Oxidation and Reduction Reactions

The sulfur atom in 5-thio-D-glucose undergoes redox transformations:

Oxidation

-

To sulfoxides : Treatment with hydrogen peroxide converts the thioether group (-S-) to sulfoxide (-SO-).

-

To sulfones : Strong oxidizing agents (e.g., peracids) yield sulfone derivatives (-SO₂-).

Reduction

-

Sodium borohydride reduces oxidized forms back to thiols, restoring inhibitory activity.

Solvolysis and Rearrangement

5-Thio-D-glucose derivatives exhibit unique behavior during solvolysis:

Biochemical Inhibition Mechanisms

5-Thio-D-glucose competitively inhibits:

-

Hexokinase : Binds to the active site, blocking phosphorylation of D-glucose (Ki ≈ 8 mM) .

-

Glucose transporters : Reduces cellular uptake of glucose, elevating blood glucose levels in vivo (360% increase at 1.5 g/kg in mice) .

Stability and Degradation

科学研究应用

D-Glucose, 5-thio-, also known as 5-thio-D-glucose (5TG), is a glucose analog where the ring oxygen atom is replaced by a sulfur atom . It has garnered interest for its various applications, particularly in biomedical research.

Scientific Research Applications

5-Thio-D-glucose as an Inhibitor of Glycolysis:

5TG is utilized to study the mechanisms by which heat affects cancer cells . As an inhibitor of glycolysis, 5TG has been shown to increase cell death under hypoxic conditions when combined with hyperthermia . This suggests that glycolytic pathways are a primary site of hyperthermic damage leading to cell death .

5-Thio-D-glucose and α-Glucosidase Inhibition:

In vitro studies have explored the inhibitory activities of thiosugars like 5-thio-D-glucose against α-glucosidase using rat intestinal α-glucosidase . These enzymes are involved in breaking down carbohydrates, and their inhibition can have implications for managing blood sugar levels.

5-Thio-D-glucose and Hyperthermic Responses:

5TG's effect on cancer cells has been studied under aerobic and hypoxic conditions at temperatures ranging from 37 to 43 degrees Celsius . The drug alone or heat alone killed a minimum number of cells under aerobic or hypoxic conditions. Exposure to drug and hyperthermia selectively increased the number of cells killed under hypoxic conditions at temperatures as low as 40.5 degrees C but had little effect on cells incubated under aerobic conditions .

5-Thio-D-glucose and Renal Transforming Growth Factor β-1:

5-Thio-d-Glucose elevates renal transforming growth factor β-1 .

Synthesis of Thiosugars

Thiosugars are rare in nature, with the exception of 5-thio-D-mannose . The stereoselective synthesis of thiosugars such as (+)-5-thiosucrose and (+)-5-thioisosucrose has been achieved through various chemical reactions, including glycosidation and stereo-inversion techniques . Traditionally, the synthesis of thiosugars involves the replacement of a ring oxygen atom with a sulfur atom in a carbohydrate molecule .

Table of Applications

作用机制

Mechanism:

Hexokinase Inhibition: 5-thio-D-glucose acts as a competitive inhibitor of hexokinase, an enzyme involved in the first step of glycolysis.

Transport Inhibition: It inhibits the transport of D-glucose into cells, thereby reducing glucose availability for metabolic processes.

Molecular Targets and Pathways:

Hexokinase: Inhibition leads to reduced phosphorylation of glucose.

Glucose Transporters: Inhibition affects glucose uptake and metabolism.

相似化合物的比较

1-Thio-β-D-Glucose: Another sulfur-containing glucose analog used in similar applications.

2-Deoxy-2-[18F]Fluoro-D-Glucose: A fluorinated glucose analog used in PET imaging.

Uniqueness:

生物活性

D-Glucose, 5-thio- (5-TDG) is a sulfur analog of glucose that has garnered attention for its diverse biological activities. This compound exhibits unique properties that make it valuable in various fields, including cancer research, reproductive biology, and plant physiology. This article reviews the current understanding of the biological activity of 5-TDG, supported by data tables and relevant case studies.

1. Overview of D-Glucose, 5-Thio-

5-TDG is characterized by the substitution of a sulfur atom for the oxygen atom in the glucose molecule. This modification alters its chemical behavior and biological interactions significantly. The compound has been studied for its potential applications in radiation sensitization, protein synthesis inhibition, and other physiological effects.

2.1 Radiation Sensitization

One of the most promising applications of 5-TDG is its role as a radiation sensitizer. Research has shown that 5-TDG enhances the effects of radiation on hypoxic tumor cells. In a study involving hamster pancreatic tumors, 5-TDG demonstrated selective uptake in tumor tissues compared to normal tissues, indicating its potential for targeted cancer therapies. The compound was found to accumulate in higher concentrations in ductal and acinar tumors, suggesting its utility in enhancing the efficacy of radiotherapy for specific cancer types .

| Tumor Type | Uptake Concentration (% dose/g tissue) | Time Post-Injection |

|---|---|---|

| Ductal Tumor | Highest at 2 hours | 2 hours |

| Acinar Tumor | Highest at 4 hours | 4 hours |

| Normal Pancreas | Lower than tumor types | All time points |

2.2 Inhibition of Protein Biosynthesis

5-TDG has been shown to inhibit protein biosynthesis in immature spermatids both in vitro and in vivo. This inhibition is critical as spermatids rely heavily on glucose for energy during protein synthesis. Studies indicate that exposure to 5-TDG can lead to contraceptive effects by disrupting normal spermatogenesis through reduced protein synthesis .

| Study | Effect Observed |

|---|---|

| Zysk et al., 1975 | Inhibition of protein synthesis in spermatids |

| Nakamura & Hall, 1976 | Reduced protein synthesis after short-term exposure |

2.3 Renal Effects

In studies involving diabetic rat models treated with streptozocin (STZ), 5-TDG was found to elevate levels of transforming growth factor β-1 (TGF-β1), which is implicated in renal hypertrophy and fibrosis. The compound's effects on renal tissues highlight its potential role in modulating diabetic nephropathy .

3.1 Cancer Research Applications

In a clinical setting, the application of radiolabeled 5-TDG has been explored for imaging and therapeutic purposes. A Phase I clinical trial investigated the use of [99mTc]Tc-1-thio-D-glucose for imaging tumors, demonstrating its potential as a diagnostic tool .

3.2 Plant Growth Inhibition

Research also indicates that 5-TDG exhibits significant growth-inhibitory activity on various plant species, such as Brassica campestris. This suggests potential applications in agriculture for controlling plant growth or managing crop diseases .

4. Conclusion

The biological activity of D-Glucose, 5-thio- encompasses a range of effects that are significant for both medical and agricultural applications. Its ability to sensitize tumors to radiation, inhibit protein synthesis in reproductive cells, and affect renal function positions it as a compound of interest across multiple research domains.

Future studies should focus on elucidating the precise mechanisms through which 5-TDG exerts these effects and exploring its therapeutic potential further.

属性

IUPAC Name |

2,3,4,6-tetrahydroxy-5-sulfanylhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJLRUSZMLMXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871316 | |

| Record name | 5-Thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。